molecular formula C15H12N2O2S B2953794 N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide CAS No. 320421-57-6

N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide

Cat. No.: B2953794
CAS No.: 320421-57-6
M. Wt: 284.33
InChI Key: ZECGVPXFDNNTOT-UHFFFAOYSA-N
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Description

N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide (CAS 320421-59-8) is a specialized organic compound that serves as a valuable intermediate in advanced pharmaceutical and agrochemical research . Its molecular structure incorporates a benzamide core linked to a phenyl ring bearing both a cyano (CN) group and a methylsulfinyl moiety. The sulfinyl group enhances the compound's polarity and solubility profile, which is a critical parameter for optimizing the pharmacokinetic properties of drug candidates . The strategically placed nitrile group is a key feature, as such functional groups are prevalent in over 30 approved pharmaceuticals and are known to serve multiple roles in medicinal chemistry, including acting as a hydrogen bond acceptor to mimic carbonyl groups, improving metabolic stability, and fitting into sterically constrained enzyme pockets . This unique architecture, featuring multiple electron-withdrawing groups, provides versatile sites for further chemical derivatization, making it a highly versatile scaffold for structure-activity relationship (SAR) studies in drug discovery programs . The compound is typically handled under controlled conditions due to its reactive functional groups. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-cyano-4-methylsulfinylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-20(19)14-8-7-13(9-12(14)10-16)17-15(18)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECGVPXFDNNTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide typically involves the reaction of 3-cyano-4-(methylsulfinyl)aniline with benzenecarboxylic acid derivatives under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and methylsulfinyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Challenges : Sulfinyl-containing compounds require precise oxidation of sulfanyl precursors, which may complicate large-scale synthesis compared to sulfonyl analogs .
  • Stability : Sulfinyl groups are prone to further oxidation, necessitating stability studies under storage and physiological conditions.

Biological Activity

N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide, also known by its chemical formula C16H11N3OSC_{16}H_{11}N_{3}OS, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC16H11N3OS
Molar Mass293.34 g/mol
Density1.32 g/cm³ (predicted)
Boiling Point416.2 °C (predicted)
pKa11.31 (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to inhibit certain enzymes involved in metabolic pathways, which can lead to various therapeutic effects, particularly in cancer and inflammation.

Key Mechanisms:

  • Enzyme Inhibition : The sulfinyl group may interact with the active sites of enzymes, altering their activity.
  • Receptor Modulation : The compound can bind to specific receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines by modulating cellular signaling pathways related to survival and growth.
  • Anti-inflammatory Effects : It has been observed to reduce inflammatory markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
  • Inflammation Model : In an animal model of inflammation, the compound reduced edema and inflammatory cytokine levels when administered prior to inflammatory stimuli. This suggests its potential as an anti-inflammatory agent .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound's interaction with specific kinases led to altered phosphorylation states of key proteins involved in cell cycle regulation, reinforcing its role as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityUnique Features
N-(3-Cyano-4-(methylthio)phenyl)benzenecarboxamideModerate anticancer propertiesContains a methylthio group instead of sulfinyl
N-(3-Cyano-4-fluorophenyl)benzenecarboxamideLower efficacy against inflammationFluorine substituent alters reactivity
N-(3-Cyano-4-chlorophenyl)benzenecarboxamideAnticancer activity but less potent than sulfinyl variantChlorine atom affects electronic properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide, and how can reaction intermediates be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step sequence, starting with the condensation of 3-cyano-4-(methylsulfinyl)aniline with benzoyl chloride derivatives. Key intermediates, such as the sulfinyl-substituted aniline precursor, require purification via column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7) to achieve >95% purity. Optimization of the sulfoxidation step (e.g., using mCPBA as an oxidizing agent) is critical to minimize overoxidation to sulfone byproducts .

Q. How can the compound’s solubility and stability be evaluated for in vitro assays?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in DMSO (primary solvent) followed by serial dilution in PBS (pH 7.4) or cell culture media. Measure saturation concentration via HPLC-UV at λ = 254 nm .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products. Store lyophilized samples at -20°C under argon to prevent moisture absorption and sulfoxide reduction .

Q. What spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to verify the benzenecarboxamide backbone and sulfinyl group (characteristic δ ~2.7 ppm for S=O in 1^1H NMR). 15^15N NMR can resolve ambiguities in cyano group positioning .
  • X-ray Crystallography : Co-crystallize with a suitable solvent (e.g., acetone) to determine bond angles and confirm the sulfinyl group’s stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the sulfinyl group’s role in biological activity?

  • Methodological Answer :

  • Synthesize analogs with sulfoxide (S=O), sulfide (S), and sulfone (SO2_2) variants.
  • Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • Correlate electronic properties (computed via DFT: B3LYP/6-31G*) with IC50_{50} values. The sulfinyl group’s electron-withdrawing nature may enhance binding affinity by stabilizing charge-transfer interactions .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer :

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Off-Target Profiling : Use proteome-wide affinity chromatography (e.g., KinomeScan) to identify non-target interactions.
  • Data Normalization : Normalize activity data to internal controls (e.g., staurosporine for kinase inhibition) to minimize inter-lab variability .

Q. How can metabolites of this compound be identified and characterized in pharmacokinetic studies?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Quench reactions with acetonitrile and analyze via UPLC-QTOF-MS (positive ion mode).
  • Metabolite Identification : Screen for phase I metabolites (e.g., hydroxylation at the phenyl ring) and phase II conjugates (e.g., glucuronidation). Use software (e.g., MetabolitePilot) to predict fragmentation patterns .

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